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Cat. No.: B601228

An In-Depth Technical Guide to the History and Development of Avibactam

Avibactam is a pivotal, non-pB-lactam B-lactamase inhibitor that has significantly advanced the
treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3]
Developed to counteract the escalating threat of antibiotic resistance, Avibactam restores the
efficacy of B-lactam antibiotics by inhibiting a wide spectrum of B-lactamase enzymes. This
guide provides a comprehensive overview of its history, mechanism of action, key experimental
data, and development timeline for researchers, scientists, and drug development
professionals.

History and Development Timeline

Avibactam was jointly developed by Actavis (now Teva Pharmaceutical Industries) and
AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gram-
negative bacteria producing -lactamase enzymes, which confer resistance to many
cephalosporin antibiotics.[3]

Key Development Milestones:

» Preclinical Development: Early research identified Avibactam, a member of the
diazabicyclooctanes (DBOS) class, as a potent inhibitor of Ambler class A, class C, and
some class D B-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of
inhibition set it apart from earlier 3-lactamase inhibitors like clavulanic acid and tazobactam.

[11[21[5]
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 Clinical Trials: Avibactam entered Phase Il and Il clinical trials in combination with B-lactam
antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and
safety in treating complicated intra-abdominal infections (clAl) and complicated urinary tract
infections (cUTI).[5][6] For instance, a Phase Il trial for cUTI showed that ceftazidime-
avibactam had comparable microbiological success rates to imipenem-cilastatin (70.5% and
71.4%, respectively).[5] Similarly, in a Phase Il study for clAl, ceftazidime-avibactam plus
metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%,
respectively).[5]

e Initial FDA Approval (2015): The combination of ceftazidime and Avibactam, branded as
Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for
the treatment of cUTI, including pyelonephritis, and clAl (in combination with metronidazole)
in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product
(QIDP) designation, which provided for priority review.[6]

o Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the
treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial
pneumonia (HABP/VABP) in adults.[8][9]

o Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidime-
avibactam to include pediatric patients aged 3 months and older for cUTI and clAl.[9]

o Combination with Aztreonam: Avibactam has also been developed in combination with
aztreonam to target metallo-pB-lactamase (MBL)-producing bacteria. Positive results from
Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June
2023.[10] The combination of aztreonam and Avibactam, under the brand name Emblaveo,
was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal
infections in patients 18 years and older with limited treatment options.[11]

Mechanism of Action

Avibactam works by inhibiting B-lactamase enzymes, which bacteria produce to hydrolyze and
inactivate B-lactam antibiotics. Unlike traditional B-lactamase inhibitors, Avibactam does not
have a 3-lactam core.[1] Its mechanism is a unique covalent but reversible process.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://www.fiercebiotech.com/biotech/actavis-receives-u-s-fda-approval-for-avycaz%E2%84%A2-ceftazidime-avibactam
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://en.wikipedia.org/wiki/Avibactam
https://www.fiercebiotech.com/biotech/actavis-receives-u-s-fda-approval-for-avycaz%E2%84%A2-ceftazidime-avibactam
https://pubchem.ncbi.nlm.nih.gov/compound/Avibactam
https://en.wikipedia.org/wiki/Avibactam
https://www.fiercebiotech.com/biotech/actavis-receives-u-s-fda-approval-for-avycaz%E2%84%A2-ceftazidime-avibactam
https://www.fiercebiotech.com/biotech/actavis-receives-u-s-fda-approval-for-avycaz%E2%84%A2-ceftazidime-avibactam
https://www.drugs.com/history/avycaz.html
https://www.contagionlive.com/view/fda-approves-label-expansion-for-ceftazidime-and-avibactam-to-include-pediatric-patients
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://www.contagionlive.com/view/fda-approves-label-expansion-for-ceftazidime-and-avibactam-to-include-pediatric-patients
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://www.pfizer.com/news/press-release/press-release-detail/phase-3-studies-pfizers-novel-antibiotic-combination-offer
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://www.drugs.com/history/emblaveo.html
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Acylation: The active site serine residue of the -lactamase enzyme attacks the carbonyl
group of Avibactam's urea moiety. This leads to the opening of Avibactam's
diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]

[5]

« Inhibition: This covalent bond effectively sequesters the B-lactamase, preventing it from
degrading the partner 3-lactam antibiotic (e.g., ceftazidime).[5][12]

o Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which
would consume the inhibitor, the Avibactam ring can reform (recyclize), releasing the intact
inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly
slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the
deacylation half-life for the avibactam-enzyme complex was measured at 7 days, compared
to just 7 minutes for clavulanic acid.[4][5]

This mechanism allows Avibactam to protect the -lactam antibiotic, which can then bind to
penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial
cell death.[12]
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Mechanism of Action for Avibactam and Partner Antibiotic.
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Quantitative Data from Key Studies

The efficacy of Avibactam is demonstrated by its ability to significantly lower the Minimum
Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Ceftazidime-Avibactam (4

Bacterial Species Ceftazidime MIC90 (pg/mL)
pg/mL) MIC90 (ug/mL)
Escherichia coli >128 1
Klebsiella pneumoniae >128 2
Enterobacter cloacae >128 1
Proteus mirabilis 16 0.5

Data adapted from various in vitro studies. MIC90 represents the concentration required to
inhibit 90% of isolates.[13][14]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Ceftazidime-Avibactam (4

Resistance Profile Ceftazidime MIC90 (pg/mL)

pg/mL) MIC90 (ug/mL)
All Isolates 64 16
Ceftazidime-Resistant >128 32

Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more
variable due to other resistance mechanisms like efflux pumps.[14]

Experimental Protocols
Antimicrobial Susceptibility Testing

A fundamental experiment in the development of Avibactam was the determination of its effect
on the MIC of partner 3-lactams.
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Protocol: Broth Microdilution Method (as per CLSI guidelines)[1]
e Preparation of Bacterial Inoculum:
o lIsolate and grow bacterial colonies on appropriate agar plates overnight.

o Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to
match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

o Dilute this suspension to achieve a final concentration of approximately 5 x 10> CFU/mL in
the test wells.

o Preparation of Antibiotic Plates:

[e]

Use 96-well microtiter plates.

o

Prepare serial two-fold dilutions of the B-lactam antibiotic (e.g., ceftazidime) in cation-
adjusted Mueller-Hinton broth.

(¢]

To each well, add Avibactam to a fixed concentration (typically 4 pg/mL).[1][14]

[¢]

Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).
« Inoculation and Incubation:

o Inoculate each well with the prepared bacterial suspension.

o Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.
e Reading and Interpretation:

o The MIC is determined as the lowest concentration of the -lactam antibiotic that
completely inhibits visible bacterial growth.

o The results are compared to established breakpoints from bodies like the Clinical and
Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate,
or resistant.[1]
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Workflow for MIC Determination via Broth Microdilution.

In Vivo Efficacy Studies
Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD)

targets of Avibactam.

Protocol: Neutropenic Mouse Thigh Infection Model[15]
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 Inducing Neutropenia: Mice are rendered neutropenic by injecting them with
cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised
state of some patients.

 Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension
of a B-lactam-resistant bacterial strain (e.g., P. aeruginosa).

o Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice
receive different fractionated doses of Avibactam (e.g., the same total daily dose given
every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner
antibiotic (e.g., ceftazidime).[15]

o Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are
homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.

e Analysis: The change in bacterial load (logio CFU) is correlated with various PK/PD indices
for Avibactam, such as the percentage of the dosing interval that the free drug concentration
remains above a critical threshold (%fT > Ct). This helps determine the optimal dosing
strategy to achieve bacterial killing.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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